SU 5214

説明

SU5214は、血管内皮成長因子受容体2(VEGFR2)および上皮成長因子受容体(EGFR)の強力な阻害剤です。 チロシンキナーゼシグナル伝達の調節能力で知られており、特に癌や血管新生などの分野における科学研究において貴重な化合物となっています .

準備方法

合成経路および反応条件: SU5214の合成には、3-(2’-ハロベンジリデニル)-2-インドリノン化合物の調製が含まれます。反応は通常、塩基性条件下で2-インドリノンとハロベンズアルデヒドを縮合させることにより行われます。 反応は、ジメチルスルホキシド(DMSO)やエタノールなどの適切な溶媒中で行われ、生成物は標準的なクロマトグラフィー法を使用して精製されます .

工業的生産方法: SU5214の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 この化合物は、通常、バッチ反応器で製造され、その後、大規模クロマトグラフィーまたは結晶化技術を使用して精製されます .

反応の種類:

酸化: SU5214は、特にインドリノン部分で酸化反応を起こす可能性があります。

還元: この化合物は特定の条件下で還元され、インドリノン環に影響を与える可能性があります。

置換: SU5214は、特にハロベンジリデニル基で置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン化溶媒や水酸化ナトリウム、炭酸カリウムなどの塩基が一般的に使用されます。

主な生成物:

酸化: SU5214の酸化誘導体。

還元: インドリノン環の還元型。

置換: ハロベンジリデニル基での置換誘導体.

4. 科学研究への応用

SU5214は、科学研究において幅広い用途があります。

化学: チロシンキナーゼシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるVEGFR2とEGFRの役割を調べます。

医学: VEGFR2とEGFRに対する阻害効果のため、癌治療における潜在的な治療的用途を探ります。

科学的研究の応用

Chemical and Biological Properties

- Chemical Structure : SU 5214 is classified under the chemical identifier CAS# 186611-04-1. Its structure facilitates its interaction with specific receptors, making it a valuable tool in research.

- Mechanism of Action : It inhibits VEGFR2 and EGFR with IC50 values of 14.8 µM and 36.7 µM, respectively, effectively blocking downstream signaling pathways involved in cell proliferation and survival .

Scientific Research Applications

This compound has a broad spectrum of applications in various fields:

Cancer Research

- Therapeutic Potential : this compound is extensively studied for its potential in cancer therapy due to its dual inhibitory effects on VEGFR2 and EGFR, which are critical in tumor growth and angiogenesis. Preclinical studies have shown promising results in inhibiting tumor progression in various cancer models .

Cell Biology

- Signaling Pathway Studies : Researchers utilize this compound to dissect the roles of VEGFR2 and EGFR in cellular processes such as migration, invasion, and survival. Its application helps elucidate the molecular mechanisms underlying cancer progression and metastasis .

Drug Discovery

- Development of New Inhibitors : this compound serves as a lead compound in drug discovery programs aimed at developing new inhibitors targeting tyrosine kinases. Its unique profile allows for the exploration of novel therapeutic strategies against diseases characterized by aberrant tyrosine kinase activity .

Biochemical Studies

- In Vitro Assays : The compound is employed in various biochemical assays to study its effects on cell signaling pathways, providing insights into the modulation of tyrosine kinases in different biological contexts .

Case Study 1: Inhibition of Tumor Growth

In a study assessing the efficacy of this compound on xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of angiogenesis mediated by VEGFR2 blockade.

Case Study 2: Cell Migration Assay

A cell migration assay using human endothelial cells demonstrated that treatment with this compound significantly reduced cell motility, indicating its potential to inhibit processes essential for metastasis. The results highlighted the compound's role in modulating signaling pathways involved in cell movement .

作用機序

SU5214は、VEGFR2とEGFRの活性を阻害することによって効果を発揮します。これらの受容体のATP結合部位に結合し、リン酸化とその後の活性化を防ぎます。この阻害は、細胞の増殖、移動、および血管新生に関与する下流シグナル伝達経路を阻害します。 分子標的はVEGFR2とEGFR受容体を含み、関与する経路は主にチロシンキナーゼシグナル伝達に関連しています .

類似化合物:

ソチブフラフスプアルファ: VEGFR1とPD-L1を標的とするヒト化ビスペシフィック融合タンパク質。

ニンゲチニブトシレート: Axl、VEGFR2、およびc-Metを標的とする経口バイオアベイラビリティのあるチロシンキナーゼ阻害剤。

SU11274: Metキナーゼの特異的な阻害剤。

CP-547632 TFA: VEGFR-2およびFGFキナーゼを標的とする阻害剤。

比較: SU5214は、VEGFR2とEGFRの両方を二重に阻害するという点でユニークであり、他の類似化合物では、異なる受容体を標的としたり、特異性の程度が異なったりする場合があります。 たとえば、ニンゲチニブトシレートは、Axlやc-Metなどの複数のキナーゼを標的とするのに対し、SU11274はMetキナーゼに特異的です .

類似化合物との比較

Sotiburafusp alfa: A humanized bispecific fusion protein targeting VEGFR1 and PD-L1.

Ningetinib Tosylate: An orally bioavailable tyrosine kinase inhibitor targeting Axl, VEGFR2, and c-Met.

SU11274: A specific inhibitor of the Met kinase.

CP-547632 TFA: An inhibitor targeting VEGFR-2 and FGF kinases.

Comparison: SU5214 is unique in its dual inhibition of VEGFR2 and EGFR, whereas other similar compounds may target different receptors or have varying degrees of specificity. For example, Ningetinib Tosylate targets multiple kinases including Axl and c-Met, while SU11274 is specific to Met kinase .

生物活性

SU 5214, also known as CAS 186611-04-1, is a compound recognized for its role as a modulator of tyrosine kinase signal transduction pathways. This modulation is significant in various biological processes, including cell proliferation, differentiation, and apoptosis, making this compound a compound of interest in both antimicrobial and anticancer research.

This compound primarily functions by inhibiting specific tyrosine kinases, which are critical in the signaling pathways that regulate cellular functions. By interfering with these pathways, this compound can affect the growth and survival of various cell types, particularly in cancerous tissues.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound through various assays. For instance, derivatives of this compound have shown significant antibacterial activity against a range of pathogens.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/L) |

|---|---|---|---|

| Derivative 1 | E. coli | 15 | 0.125 |

| Derivative 2 | S. aureus | 12 | 0.250 |

| Derivative 3 | P. aeruginosa | 18 | 0.125 |

| Derivative 4 | B. subtilis | 20 | 0.0625 |

The results indicate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as , suggesting strong potential for therapeutic applications against bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Case Study: this compound in Cancer Research

A notable study involved the application of this compound in various cancer cell lines, where it was found to significantly reduce cell viability in a dose-dependent manner. The following table summarizes the findings:

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 3.5 | Inhibition of tyrosine kinase signaling |

| HeLa (Cervical) | 4.2 | Cell cycle arrest |

These results indicate that this compound effectively inhibits cancer cell proliferation and induces cell death through targeted mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in tissues with significant accumulation in liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes with potential active metabolites contributing to its biological effects.

- Excretion : Excreted mainly via urine, with a half-life allowing for sustained therapeutic effects.

These pharmacokinetic characteristics are crucial for determining dosing regimens and predicting therapeutic outcomes .

特性

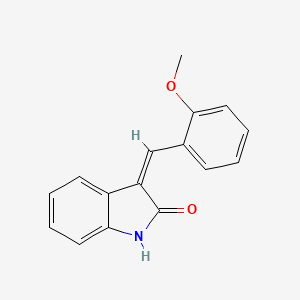

IUPAC Name |

(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQZEVOPIKSAJP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。